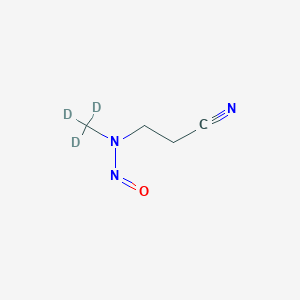![molecular formula C24H22N4O4 B12392642 N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide](/img/structure/B12392642.png)
N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide is a complex organic compound that features a quinoline core, an oxazole ring, and a carbohydrazide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting 3-ethyl-5-methyl-1,2-oxazole with appropriate reagents under controlled conditions.
Attachment to Benzoyl Group: The oxazole derivative is then reacted with a benzoyl chloride derivative to form the benzoyl-oxazole intermediate.
Quinoline Core Formation: The quinoline core is synthesized separately, often starting from aniline derivatives through cyclization reactions.
Coupling Reaction: The benzoyl-oxazole intermediate is coupled with the quinoline derivative using carbohydrazide as a linking group under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline or oxazole derivatives.
科学的研究の応用
N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Possible applications in the development of new materials with specific properties.
作用機序
The mechanism of action of N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
- 3-ethyl-5-methyl-1,2-oxazole derivatives
- Quinoline-2-carbohydrazide derivatives
- Benzoyl-oxazole derivatives
Uniqueness
N’-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide is unique due to its combination of a quinoline core, an oxazole ring, and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
特性
分子式 |
C24H22N4O4 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
N'-[3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]benzoyl]quinoline-2-carbohydrazide |
InChI |
InChI=1S/C24H22N4O4/c1-3-20-19(15(2)32-28-20)14-31-18-9-6-8-17(13-18)23(29)26-27-24(30)22-12-11-16-7-4-5-10-21(16)25-22/h4-13H,3,14H2,1-2H3,(H,26,29)(H,27,30) |
InChIキー |
SJWRHQSLYNANNC-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC(=C1COC2=CC=CC(=C2)C(=O)NNC(=O)C3=NC4=CC=CC=C4C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


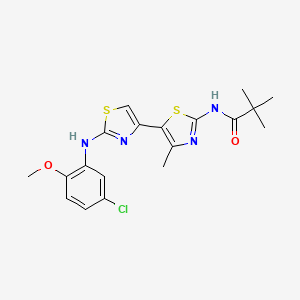
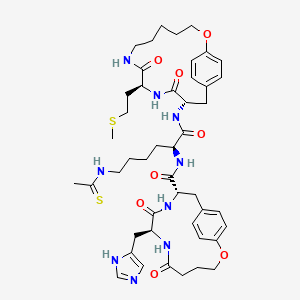
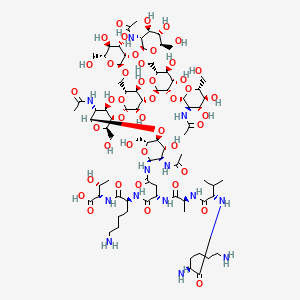
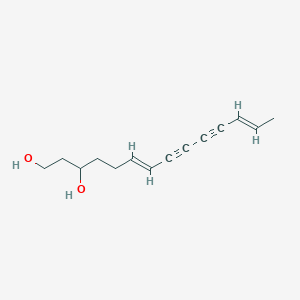
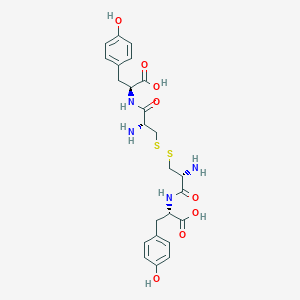
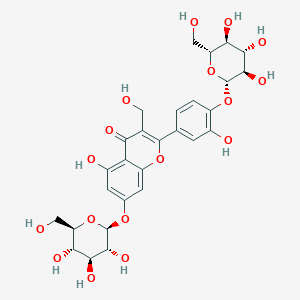
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
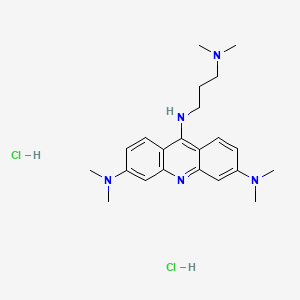
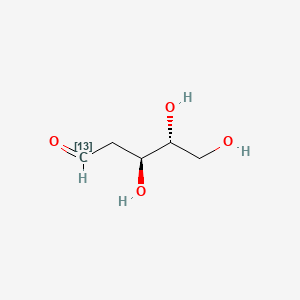
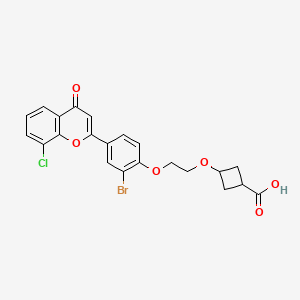
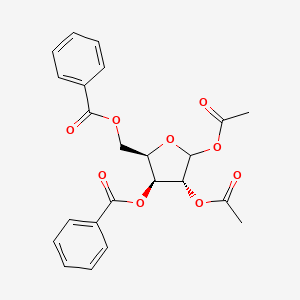
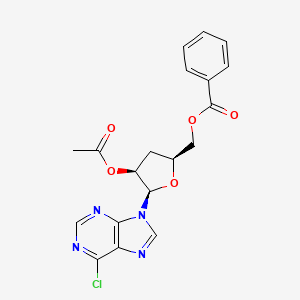
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392637.png)
